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Compound of Interest

Compound Name: 5-Bromo-3-methylpyridin-2-ol

Cat. No.: B1267132

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
5-Bromo-3-methylpyridin-2-ol, a key heterocyclic compound with applications in medicinal
chemistry and materials science. Due to the limited availability of published experimental
spectra for this specific molecule, this document presents a detailed analysis based on
predicted spectroscopic data, offering a robust reference for researchers. The information
herein is intended to aid in the identification, characterization, and quality control of 5-Bromo-
3-methylpyridin-2-ol and its derivatives.

Molecular Structure and Spectroscopic Overview

5-Bromo-3-methylpyridin-2-ol exists in a tautomeric equilibrium with its corresponding
pyridone form, 5-Bromo-3-methylpyridin-2(1H)-one. This equilibrium is a critical consideration
in the interpretation of its spectroscopic data, as features of both tautomers may be present,
depending on the solvent and physical state.

Tautomeric Forms:
¢ Hydroxypyridine form: 5-Bromo-3-methylpyridin-2-ol

e Pyridone form: 5-Bromo-3-methylpyridin-2(1H)-one
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The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 5-Bromo-3-
methylpyridin-2-ol. The predicted *H and 3C NMR data are presented below.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methyl group. The chemical shifts are influenced by the bromine atom and the
hydroxyl/carbonyl group.

Table 1: Predicted *H NMR Spectroscopic Data for 5-Bromo-3-methylpyridin-2-ol

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~11.0-13.0 brs 1H -OH /-NH
~75-7.7 d 1H H-4
~73-75 d 1H H-6
~21-23 S 3H -CHs

Predicted in DMSO-ds

3C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted 3C NMR Spectroscopic Data for 5-Bromo-3-methylpyridin-2-ol
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Chemical Shift (8) ppm Assighment
~ 160 - 165 C=0 (C-2)

~ 140 - 145 C-6
~135-140 C-4
~120-125 C-3
~105-110 C-5

~15-20 -CHs

Predicted in DMSO-de

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational
modes of the functional groups present in both tautomeric forms.

Table 3: Predicted IR Spectroscopic Data for 5-Bromo-3-methylpyridin-2-ol

Wavenumber (cm~?) Intensity Assignment

O-H Stretch (hydroxypyridine) /

3100 - 2800 Broad N-H Stretch (pyridone)

~ 1650 - 1680 Strong C=0 Stretch (pyridone form)
~ 1600 - 1550 Medium C=C and C=N Ring Stretching
~ 1450 - 1400 Medium C-H Bending (methyl)

~1200 - 1150 Medium C-0O Stretch (hydroxypyridine)
~ 1050 - 1000 Medium C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The presence of a bromine atom will result in a characteristic isotopic pattern
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for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-3-methylpyridin-2-ol

m/z Relative Intensity Assignment

[M]* (Molecular ion peak, due

187/189 ~11 to 79Br/*1Br)
159/161 Variable [M-COJ*
108 Variable [M - Br]*

79 Variable [CsHaN]*+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-methylpyridin-2-ol in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDClI3). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0O ppm).

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: 0-16 ppm.

o Number of Scans: 16-64.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:
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[e]

Pulse Sequence: Proton-decoupled pulse sequence.

o

Spectral Width: 0-200 ppm.

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID).

IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Acquisition:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~2.
o Number of Scans: 16-32.

o Data Processing: Perform a background subtraction using a spectrum of the clean ATR
crystal.

Mass Spectrometry

e Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or
after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El, Electrospray lonization - ESI).

e EI-MS Acquisition:
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o lonization Energy: 70 eV.

o Mass Range: m/z 40-500.

o Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 5-Bromo-3-methylpyridin-2-ol.
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Workflow for Spectroscopic Analysis of 5-Bromo-3-methylpyridin-2-ol
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Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and data
interpretation of 5-Bromo-3-methylpyridin-2-ol.

This guide provides a foundational understanding of the spectroscopic properties of 5-Bromo-
3-methylpyridin-2-ol. Researchers are encouraged to use this predicted data as a reference
while performing their own experimental analyses.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-3-methylpyridin-2-ol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267132#5-bromo-3-methylpyridin-2-ol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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